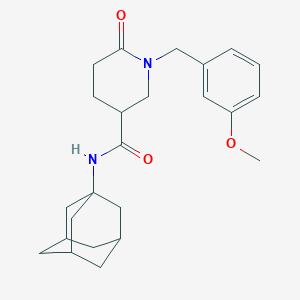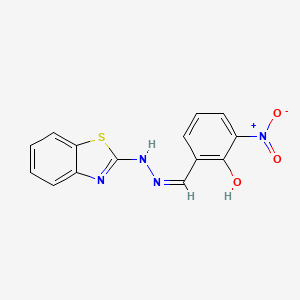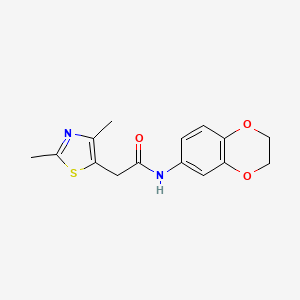
N-1-adamantyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-adamantyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "AMPAKINE CX717" and is known for its ability to enhance cognitive function and memory. In
作用機序
AMPAKINE CX717 works by enhancing the activity of AMPA receptors in the brain. These receptors are responsible for mediating the excitatory neurotransmission in the brain, which is essential for cognitive function and memory. By enhancing the activity of these receptors, AMPAKINE CX717 can improve cognitive function and memory.
Biochemical and Physiological Effects:
AMPAKINE CX717 has been shown to have several biochemical and physiological effects. It has been found to enhance the release of acetylcholine, a neurotransmitter that is essential for cognitive function and memory. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
実験室実験の利点と制限
AMPAKINE CX717 has several advantages for lab experiments. It is a potent and selective AMPA receptor modulator, which makes it an ideal tool for studying the role of AMPA receptors in cognitive function and memory. Additionally, it has been shown to have a good safety profile, which makes it suitable for use in animal and human studies.
However, there are also some limitations associated with the use of AMPAKINE CX717 in lab experiments. One of the main limitations is that it can be difficult to administer the compound in a controlled manner, which can lead to variations in the results obtained. Additionally, the effects of AMPAKINE CX717 can be influenced by various factors, including the age and gender of the subjects, which can make it challenging to draw definitive conclusions from the results obtained.
将来の方向性
There are several future directions for the study of AMPAKINE CX717. One area of interest is the potential therapeutic applications of the compound in the treatment of various neurological disorders. Additionally, there is a need for further research to elucidate the mechanisms underlying the cognitive-enhancing effects of AMPAKINE CX717. Finally, there is a need for the development of more selective and potent AMPA receptor modulators, which could have significant implications for the treatment of various neurological disorders.
合成法
The synthesis of AMPAKINE CX717 involves several steps, including the reaction of 3-methoxybenzylamine with 1-adamantylcarboxylic acid to form N-1-adamantyl-3-methoxybenzylamine. This intermediate is then subjected to a reaction with ethyl chloroformate to form N-1-adamantyl-1-(3-methoxybenzyl) carbamate. Finally, the carbamate is subjected to a reaction with piperidine-3-carboxylic acid to form N-1-adamantyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide.
科学的研究の応用
AMPAKINE CX717 has been extensively studied for its potential applications in various areas of scientific research. It has been found to enhance cognitive function and memory in both animal and human studies. Additionally, it has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(1-adamantyl)-1-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-29-21-4-2-3-16(10-21)14-26-15-20(5-6-22(26)27)23(28)25-24-11-17-7-18(12-24)9-19(8-17)13-24/h2-4,10,17-20H,5-9,11-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZILJKBCKSDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971766.png)
![1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B5971774.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5971791.png)
![1-(2-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5971798.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B5971801.png)
![3-(2-chlorophenyl)-6-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5971808.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5971818.png)

![3-{1-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5971845.png)
![5-methyl-N-({1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5971847.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5971851.png)
![4-methoxy-N-({1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5971858.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B5971867.png)